molecular formula C10H12O2 B12711006 1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one CAS No. 35768-36-6

1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one

Cat. No.: B12711006
CAS No.: 35768-36-6
M. Wt: 164.20 g/mol
InChI Key: JRGFOBIHGPTUFT-UHFFFAOYSA-N
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Description

1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one is an organic compound with the molecular formula C10H12O2. It is also known by its systematic name, 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one. This compound is characterized by a cyclohexadiene ring substituted with two ethanone groups at the 1 and 4 positions. It has a molecular weight of 164.201 g/mol and a density of 1.083 g/cm³ .

Preparation Methods

The synthesis of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one typically involves the reaction of 1,4-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acetyl groups are introduced at the 1 and 4 positions of the cyclohexadiene ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexadiene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one include:

    1,4-Diacetylbenzene: This compound has a benzene ring substituted with two acetyl groups at the 1 and 4 positions. It differs from 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one in that it has a fully aromatic ring.

    1,4-Diacetylcyclohexane: This compound has a cyclohexane ring substituted with two acetyl groups at the 1 and 4 positions.

The uniqueness of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one lies in its combination of a cyclohexadiene ring with ethanone groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

35768-36-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(4-acetylcyclohexa-1,4-dien-1-yl)ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,6H,4-5H2,1-2H3

InChI Key

JRGFOBIHGPTUFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(=CC1)C(=O)C

Origin of Product

United States

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